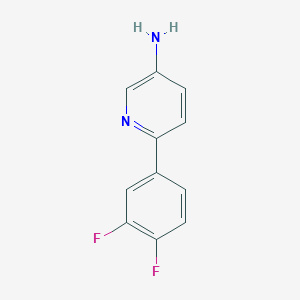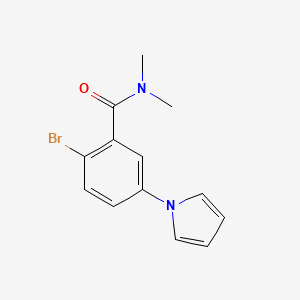
2-Bromo-N,N-dimethyl-5-(1H-pyrrol-1-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-N,N-dimethyl-5-(1H-pyrrol-1-yl)benzamide is an organic compound that belongs to the class of benzamides It features a bromine atom, a dimethylamino group, and a pyrrole ring attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-N,N-dimethyl-5-(1H-pyrrol-1-yl)benzamide typically involves the following steps:
Amidation: The formation of the benzamide core is accomplished by reacting the brominated benzene derivative with dimethylamine in the presence of a coupling agent like carbonyldiimidazole or a catalyst such as palladium.
Pyrrole Substitution:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-N,N-dimethyl-5-(1H-pyrrol-1-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to remove the bromine atom or reduce other functional groups present in the molecule.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium hydride, potassium tert-butoxide, or organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can produce a variety of substituted benzamides.
Scientific Research Applications
2-Bromo-N,N-dimethyl-5-(1H-pyrrol-1-yl)benzamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific receptors or enzymes.
Materials Science: It is used in the synthesis of advanced materials, such as organic semiconductors and conductive polymers.
Biological Studies: The compound serves as a probe in biochemical assays to study enzyme activity, protein interactions, and cellular pathways.
Industrial Chemistry: It is employed as an intermediate in the synthesis of other complex organic molecules and fine chemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-N,N-dimethyl-5-(1H-pyrrol-1-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the dimethylamino group play crucial roles in binding to the active site of the target molecule, while the pyrrole ring enhances the compound’s stability and specificity. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-N,N-dimethyl-4-(1H-pyrrol-1-yl)benzamide: Similar structure but with the pyrrole ring attached at a different position on the benzene ring.
2-Chloro-N,N-dimethyl-5-(1H-pyrrol-1-yl)benzamide: Similar structure but with a chlorine atom instead of bromine.
2-Bromo-N,N-dimethyl-5-(1H-imidazol-1-yl)benzamide: Similar structure but with an imidazole ring instead of a pyrrole ring.
Uniqueness
2-Bromo-N,N-dimethyl-5-(1H-pyrrol-1-yl)benzamide is unique due to the specific positioning of the bromine atom and the pyrrole ring, which confer distinct chemical and biological properties. The combination of these functional groups enhances the compound’s reactivity and specificity, making it a valuable tool in various scientific and industrial applications.
Properties
Molecular Formula |
C13H13BrN2O |
|---|---|
Molecular Weight |
293.16 g/mol |
IUPAC Name |
2-bromo-N,N-dimethyl-5-pyrrol-1-ylbenzamide |
InChI |
InChI=1S/C13H13BrN2O/c1-15(2)13(17)11-9-10(5-6-12(11)14)16-7-3-4-8-16/h3-9H,1-2H3 |
InChI Key |
LMCAELQWNYTHBV-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)C1=C(C=CC(=C1)N2C=CC=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


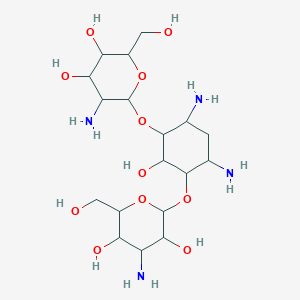


![(2R)-2-[(4-Bromo-3-fluorophenoxy)methyl]oxirane](/img/structure/B12070256.png)
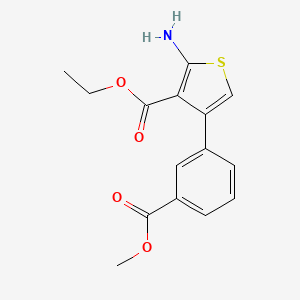


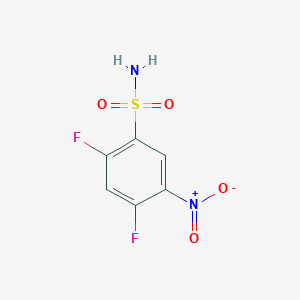


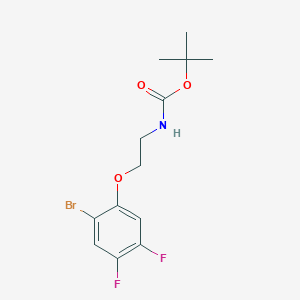

![5-Bromo-2-chloro-4-[(1-methyl-1H-pyrazol-4-yl)oxy]pyrimidine](/img/structure/B12070316.png)
